Cas no 1261567-35-4 (2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone)

2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone
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- Inchi: 1S/C10H8ClF3O/c1-5(11)9(15)7-3-2-6(10(13)14)4-8(7)12/h2-5,10H,1H3
- InChI Key: BVVHLIGRMINAOP-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=CC(C(F)F)=CC=1F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1
2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013004755-250mg |
2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone |
1261567-35-4 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A013004755-1g |
2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone |
1261567-35-4 | 97% | 1g |
$1534.70 | 2023-09-03 | |
Alichem | A013004755-500mg |
2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone |
1261567-35-4 | 97% | 500mg |
$863.90 | 2023-09-03 |
2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
Additional information on 2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone
2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone: A Comprehensive Overview
2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone, with the CAS number 1261567-35-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a chloro group at the 2-position, a difluoromethyl group at the 4' position, and a fluoro group at the 2' position of a propiophenone framework. The combination of these substituents imparts distinctive chemical and physical properties to the compound, making it a valuable tool in various research and industrial applications.
The synthesis of 2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone involves a series of precise chemical reactions, including Friedel-Crafts acylation and subsequent halogenation steps. Recent advancements in catalytic methods have enabled researchers to achieve higher yields and better purity levels, which are critical for its use in sensitive applications. The compound's stability under various conditions has been extensively studied, with findings indicating that it exhibits excellent thermal stability up to 150°C and is resistant to hydrolysis under mildly acidic or basic conditions.
In terms of applications, 2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone has found significant utility in the development of advanced materials. Its ability to act as a precursor in the synthesis of high-performance polymers has been highlighted in recent studies. For instance, researchers have demonstrated that this compound can serve as a monomer for the production of fluorinated polyurethanes, which exhibit superior mechanical properties and thermal resistance. Additionally, its role as a crosslinking agent in epoxy resins has been explored, with results showing enhanced adhesion and durability compared to traditional crosslinking agents.
The unique electronic properties of 2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone make it an attractive candidate for use in optoelectronic devices. Recent studies have shown that when incorporated into organic light-emitting diodes (OLEDs), this compound can significantly improve device efficiency and stability. The fluorinated groups contribute to enhanced charge transport properties, while the chlorinated group provides additional functionalization opportunities for tailoring device performance.
In terms of environmental impact, 2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone has been shown to have low toxicity levels when properly handled. Studies conducted under controlled laboratory conditions indicate that it exhibits minimal acute toxicity to aquatic organisms, making it suitable for use in eco-friendly industrial processes. However, as with all chemical compounds, proper handling and disposal protocols must be followed to ensure environmental safety.
The future outlook for 2-Chloro-4'-(difluoromethyl)-2'-fluoropropiophenone is promising, with ongoing research focusing on expanding its applications in drug delivery systems and nanotechnology. Its ability to serve as a versatile building block for complex molecular architectures positions it as a key component in the development of next-generation materials. As research continues to uncover new potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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